naringenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

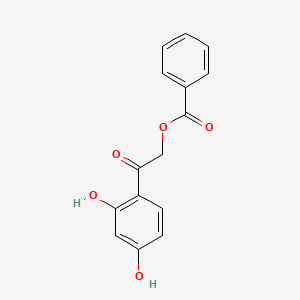

naringenin is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of two hydroxyl groups on the phenyl ring and a benzoate ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of naringenin typically involves the esterification of 2,4-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions: naringenin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Naringenin exhibits a wide range of pharmacological effects, including:

- Anticancer Activity : Studies indicate that this compound can inhibit the metastasis of prostate and breast cancers. Its nano-preparations show promise in cancer prevention and treatment, enhancing bioavailability and targeting cancer cells effectively .

- Hepatoprotective Effects : this compound promotes autophagy and protects liver cells from damage caused by oxidative stress and inflammation. It has been shown to mitigate liver injury induced by antituberculosis drugs and is being investigated for its potential in treating nonalcoholic steatohepatitis .

- Neuroprotective Effects : Research demonstrates that this compound can reduce neurotoxicity in models of Parkinson's disease and improve motor function. Its application in neurodegenerative diseases is supported by findings that it enhances mitochondrial function and reduces neuroinflammation .

- Anti-inflammatory and Immunomodulatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and alleviate autoimmune conditions. Its role as an immunomodulator makes it a candidate for treating various immune-related disorders .

- Metabolic Effects : this compound improves insulin sensitivity in diabetic models and may aid in the management of metabolic syndrome. It also enhances the clearance of metformin, suggesting potential benefits for diabetic patients .

Delivery Systems

Despite its therapeutic potential, this compound's clinical application is limited by poor bioavailability. Innovative delivery systems are being developed to enhance its solubility and absorption:

- Nanoparticles : Formulations using serum albumin nanoparticles have demonstrated improved liver accumulation and protective effects against oxidative stress . These nanoparticles can significantly enhance the therapeutic efficacy of this compound.

- Nanoemulsions : Optimized nanoemulsions have been formulated to improve the neuroprotective effects of this compound, showing better outcomes compared to free this compound .

Case Study 1: this compound in Cancer Treatment

A study investigated the effects of this compound on breast cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways. The use of this compound nanoparticles further enhanced these effects, providing a targeted approach to cancer therapy.

Case Study 2: Hepatoprotective Mechanisms

In an animal model of liver injury induced by high-fat diet, this compound treatment resulted in significant reductions in liver enzymes and inflammatory markers. The study highlighted the role of autophagy induction as a mechanism for its hepatoprotective action.

Comparative Analysis of this compound Applications

Mecanismo De Acción

The mechanism of action of naringenin involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the ester moiety can undergo hydrolysis to release benzoic acid, which has known antimicrobial properties. The compound may also act as a free radical scavenger, thereby exhibiting antioxidant activity .

Comparación Con Compuestos Similares

2,4-Dihydroxybenzoic acid: Shares the phenolic structure but lacks the ester moiety.

Benzyl 2,4-dihydroxyphenyl ketone: Contains a ketone group instead of an ester.

2-(2,4-Dihydroxyphenyl) benzimidazole: Contains a benzimidazole ring instead of a benzoate ester.

Uniqueness: naringenin is unique due to its combination of phenolic hydroxyl groups and a benzoate ester moiety, which confer both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

Naringenin is a flavonoid predominantly found in citrus fruits, particularly grapefruit. Its biological activities have garnered significant attention due to its potential therapeutic effects across various health domains, including antioxidant, anti-inflammatory, antitumor, and cardioprotective properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and potential applications in health and disease management.

This compound exerts its biological effects through multiple pathways:

- Antioxidant Activity : this compound scavenges reactive oxygen species (ROS) and enhances antioxidant enzyme activity, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) . This action helps mitigate oxidative stress-related damage in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . this compound's ability to decrease lipid peroxidation biomarkers also contributes to its anti-inflammatory profile.

- Metabolic Regulation : Research indicates that this compound improves insulin sensitivity and increases metabolic rate by activating peroxisome proliferator-activated receptors (PPARs) . This effect is crucial for managing conditions like obesity and type 2 diabetes.

- Neuroprotective Properties : this compound can cross the blood-brain barrier and has been shown to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Cardiovascular Health

A review of clinical trials highlighted that this compound supplementation improved endothelial function in hypercholesterolemic patients. Dosages ranged from 600 to 800 μM/day, showing promising results in lipid metabolism and cardiovascular health .

Metabolic Studies

In a clinical study involving a female subject with diabetes, this compound supplementation (150 mg three times daily) resulted in a 2.3 kg weight loss over eight weeks and an 18% reduction in insulin levels . These findings support this compound's role in enhancing metabolic profiles.

Hepatoprotective Effects

This compound has demonstrated efficacy in protecting against liver damage induced by various toxins. For instance, it alleviated hepatic toxicity from zinc oxide nanoparticles by reducing serum levels of liver enzymes . Additionally, it has shown protective effects against alcohol-induced liver disease through its antioxidant mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Biological Activity | Mechanism | Clinical Evidence |

|---|---|---|

| Antioxidant | Scavenging ROS, enhancing antioxidant enzymes | Increased SOD and GPx activity in animal models |

| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines | Reduced inflammatory markers in clinical trials |

| Metabolic regulation | Activation of PPARs, improved insulin sensitivity | Weight loss and reduced insulin levels in diabetic subjects |

| Neuroprotection | Protection against oxidative stress in neuronal cells | Potential benefits for neurodegenerative diseases |

| Hepatoprotection | Reduction of liver enzyme levels in toxic conditions | Alleviation of alcohol-induced liver damage |

Propiedades

IUPAC Name |

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHSYFGFULSUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.